P-Phenyl-N-(trimethylsilyl)phosphonimidic difluoride
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Overview
Description
P-Phenyl-N-(trimethylsilyl)phosphonimidic difluoride is a unique organophosphorus compound characterized by the presence of a phenyl group, a trimethylsilyl group, and two fluorine atoms attached to a phosphonimidic core. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-Phenyl-N-(trimethylsilyl)phosphonimidic difluoride typically involves the reaction of phenylphosphonous dichloride with trimethylsilylamine in the presence of a fluorinating agent such as hydrogen fluoride or a fluoride salt. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
P-Phenyl-N-(trimethylsilyl)phosphonimidic difluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized to form phosphonimidates or reduced to form phosphines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphonic acids and silanols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Water or aqueous acids/bases.
Major Products
Substitution: Formation of phosphonimidates, phosphonamides, or phosphonothioates.
Oxidation: Formation of phosphonimidates.
Reduction: Formation of phosphines.
Hydrolysis: Formation of phosphonic acids and silanols.
Scientific Research Applications
P-Phenyl-N-(trimethylsilyl)phosphonimidic difluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds and as a precursor for the preparation of phosphonimidates and phosphonamides.
Biology: Investigated for its potential use in the modification of biomolecules and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of P-Phenyl-N-(trimethylsilyl)phosphonimidic difluoride involves the interaction of its reactive phosphonimidic core with various nucleophiles or electrophiles. The trimethylsilyl group enhances the stability and reactivity of the compound by providing steric protection and electronic effects. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonous Dichloride: A precursor in the synthesis of P-Phenyl-N-(trimethylsilyl)phosphonimidic difluoride.
Trimethylsilylamine: Another precursor used in the synthesis.
Phosphonimidates: Compounds with similar reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a phenyl group and a trimethylsilyl group, which confer distinct reactivity and stability. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
61701-83-5 |
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Molecular Formula |
C9H14F2NPSi |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
difluoro-phenyl-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C9H14F2NPSi/c1-14(2,3)12-13(10,11)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
UWNFBWGQPPVRKQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N=P(C1=CC=CC=C1)(F)F |
Origin of Product |
United States |
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